2,5,7-Trimethylquinoline chemical structure and properties
2,5,7-Trimethylquinoline chemical structure and properties
Part 1: Executive Summary
2,5,7-Trimethylquinoline (CAS: 102871-67-0) is a heteroarene derivative of the quinoline family, characterized by a specific methylation pattern that imparts unique steric and electronic properties. Unlike its more common isomer, 2,4,6-trimethylquinoline, the 2,5,7-isomer features substituents on both the pyridine ring (position 2) and the benzenoid ring (positions 5 and 7).
This structural arrangement creates a "steric pocket" around the nitrogen atom (due to the 2-methyl and 8-H proximity) and the 6-position, influencing its behavior as a ligand in organometallic chemistry and its presence as a biomarker in shale oil analysis. This guide provides a comprehensive technical breakdown of its synthesis, physicochemical properties, and reactivity profile.
Part 2: Chemical Identity & Physicochemical Properties
The 2,5,7-trimethylquinoline molecule consists of a fused benzene and pyridine ring system. The methyl groups at positions 5 and 7 significantly increase the electron density of the benzenoid ring, while the 2-methyl group activates the 3-position and sterically hinders the nitrogen lone pair.
Table 1: Physicochemical Constants
| Property | Data | Source |
| CAS Registry Number | 102871-67-0 | [1] |
| IUPAC Name | 2,5,7-Trimethylquinoline | [1] |
| Molecular Formula | C₁₂H₁₃N | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Liquid or low-melting solid | [2] |
| Solubility | Soluble in organic solvents (DCM, EtOH); Insoluble in water | [3] |
| Basicity (pKa) | ~5.8 (Est. based on polymethylquinolines) | [4] |
| InChI Key | KUDYKIJCJSRIBX-UHFFFAOYSA-N | [2] |
Part 3: Synthesis & Manufacturing Protocol
The most robust route for synthesizing 2,5,7-trimethylquinoline is the Doebner-Miller Synthesis , a modification of the Skraup reaction. This method involves the condensation of an aniline derivative with an
Mechanistic Rationale
To achieve the 5,7-substitution pattern on the benzenoid ring, 3,5-dimethylaniline is selected as the precursor. The symmetry of 3,5-dimethylaniline ensures that cyclization at either ortho-position yields the same 5,7-dimethylquinoline core. The 2-methyl group is introduced using crotonaldehyde (or its precursors like paraldehyde/acetone) as the carbonyl component.
Experimental Protocol: Modified Doebner-Miller
Reagents:
-
3,5-Dimethylaniline (1.0 equiv)
-
Crotonaldehyde (1.2 equiv) or Paraldehyde
-
Hydrochloric acid (6 M, catalyst)
-
Zinc Chloride (ZnCl₂, Lewis acid promoter)
-
Toluene (Solvent for extraction)
Workflow:
-
Acidification: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylaniline in 6 M HCl. The acid protonates the amine, increasing solubility and catalyzing the subsequent condensation.
-
Addition: Heat the solution to 60°C. Add crotonaldehyde dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to prevent thermal runaway.
-
Cyclization (The "Violent" Phase): Add ZnCl₂ (0.5 equiv). Heat the mixture to reflux (approx. 100°C) for 3-4 hours. The ZnCl₂ acts as a dehydrating agent, facilitating the closure of the pyridine ring.
-
Oxidation/Aromatization: The initial product is often a dihydroquinoline. The reaction environment (or addition of a mild oxidant like nitrobenzene) drives dehydrogenation to the aromatic quinoline.
-
Work-up:
-
Purification: Extract the distillate with toluene, dry over MgSO₄, and concentrate. Final purification via vacuum distillation yields the product.
Visualization: Synthesis Workflow
Caption: Step-by-step Doebner-Miller synthesis pathway transforming 3,5-dimethylaniline into 2,5,7-trimethylquinoline.
Part 4: Structural Characterization (Spectroscopy)
Confirming the structure requires analyzing the substitution pattern on the aromatic rings.
1H NMR Analysis (Predicted/Literature Consensus)
The symmetry of the precursor breaks upon cyclization, resulting in distinct signals for the benzenoid protons.
-
Ring A (Benzenoid):
-
Ring B (Pyridine):
-
Aliphatic Region:
-
2-CH₃: Singlet,
ppm (Deshielded by N). -
5-CH₃ & 7-CH₃: Singlets,
ppm.
-
Visualization: Structural Logic
Caption: Structural map highlighting the steric and electronic influence of methyl substituents on the quinoline core.
Part 5: Applications & Reactivity
Coordination Chemistry
The 2,5,7-trimethylquinoline molecule acts as a sterically hindered pyridine-type ligand. The 2-methyl group creates steric pressure near the nitrogen donor site, making it valuable for stabilizing specific metal geometries (e.g., Gallium or Ruthenium complexes) where preventing oligomerization is required [5].
Shale Oil Biomarker
Nitrogen-containing heterocycles (NCHs) like 2,5,7-trimethylquinoline are found in shale oil and coal tar.[5] Their relative abundance and distribution are used as geochemical biomarkers to assess the thermal maturity of fossil fuel deposits [6].
Chemical Reactivity
-
Electrophilic Aromatic Substitution (EAS): The 5 and 7 positions are blocked. EAS (e.g., nitration, bromination) is directed primarily to the 8-position (ortho to the nitrogen, activated by the 7-methyl) or the 6-position (between two methyls, though sterically crowded).
-
Oxidation: Vigorous oxidation (e.g., KMnO₄) attacks the methyl groups, converting them to carboxylic acids, yielding pyridine-tricarboxylic acid derivatives.
Part 6: Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (N-oxide formation).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.
References
-
Sigma-Aldrich.[6] Product Specification: 2,5,7-Trimethylquinoline.[7][3][8][9][10][11][12][13] Catalog No. AldrichCPR.[6] Accessed Oct 2023. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 329773415, 2,5,7-Trimethylquinoline. Link
-
ChemicalBook. 2,5,7-Trimethylquinoline Properties and Suppliers. Link
-
GuideChem. 2,5,7-Trimethylquinoline CAS 102871-67-0.[14][7][15] Link
-
Kumberger, O., et al. Gallium Complexes with Methyl-Substituted Quinoline Ligands. ResearchGate. Link
-
Yang, J., et al. Extraction and Spectroscopy Analysis of Basic Nitrogen Compounds of Shale Oil. Oil Shale, 2018. Link
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